Tert-butyl 5-(1-hydroxyethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
CAS No.:
Cat. No.: VC15777666
Molecular Formula: C12H21NO3
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl 5-(1-hydroxyethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate -](/images/structure/VC15777666.png)
Specification
Molecular Formula | C12H21NO3 |
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Molecular Weight | 227.30 g/mol |
IUPAC Name | tert-butyl 5-(1-hydroxyethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |
Standard InChI | InChI=1S/C12H21NO3/c1-7(14)10-8-5-9(10)13(6-8)11(15)16-12(2,3)4/h7-10,14H,5-6H2,1-4H3 |
Standard InChI Key | TVHFAMBAPYXUCM-UHFFFAOYSA-N |
Canonical SMILES | CC(C1C2CC1N(C2)C(=O)OC(C)(C)C)O |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s IUPAC name, tert-butyl 5-(1-hydroxyethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate, reflects its intricate bicyclic system. The azabicyclo[2.1.1]hexane core consists of two fused rings: a three-membered ring and a five-membered ring sharing two adjacent carbon atoms. A nitrogen atom occupies position 2 of the bicyclic system, while a hydroxyethyl group (-CH₂CH₂OH) is attached to position 5. The tert-butyl ester group at position 2 enhances steric bulk and influences the compound’s solubility and stability.
Key Structural Features:
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Bicyclic Framework: The azabicyclo[2.1.1]hexane system imposes significant ring strain, which can enhance reactivity in synthetic transformations.
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Hydroxyethyl Substituent: The secondary alcohol group at position 5 introduces polarity and potential for hydrogen bonding, impacting solubility and biological interactions.
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Tert-Butyl Ester: This protecting group stabilizes the carboxylate moiety against nucleophilic attack and facilitates purification during synthesis .
Stereochemical Considerations
The compound’s stereochemistry is critical to its function. The bicyclic system’s rigid conformation restricts rotational freedom, leading to distinct diastereomers. Nuclear magnetic resonance (NMR) data, such as coupling constants and chemical shifts, can resolve these stereoisomers. For example, the proton environment around the hydroxyethyl group (δ 1.4–1.6 ppm for methyl protons, δ 3.6–4.0 ppm for hydroxyl-bearing methine) provides insights into its spatial arrangement.
Synthesis and Manufacturing
Synthetic Routes
While direct literature on the synthesis of tert-butyl 5-(1-hydroxyethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is limited, analogous azabicyclohexane derivatives are synthesized through multi-step strategies involving cycloadditions, ring-closing metathesis, and protection-deprotection sequences .
Proposed Synthesis Pathway:
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Bicyclic Core Formation: A [2+2] cycloaddition between a nitrile oxide and a strained alkene generates the azabicyclo[2.1.1]hexane skeleton.
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Hydroxyethyl Introduction: Grignard addition to a ketone intermediate at position 5 yields the hydroxyethyl group.
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Esterification: Reaction with tert-butyl chloroformate under basic conditions installs the tert-butyl carboxylate .
Step | Reaction Type | Reagents/Conditions | Yield Optimization Strategies |
---|---|---|---|
1 | Cycloaddition | Nitrile oxide, alkene, heat | Use Lewis acid catalysts (e.g., ZnCl₂) |
2 | Grignard Addition | Ethyl magnesium bromide, THF, 0°C | Slow addition to minimize side reactions |
3 | Esterification | tert-Butyl chloroformate, DMAP | Anhydrous conditions, excess base |
Challenges in Synthesis
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Ring Strain Management: The azabicyclo[2.1.1]hexane system’s high ring strain complicates purification and storage.
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Stereocontrol: Ensuring regioselectivity during hydroxyethyl introduction requires chiral auxiliaries or asymmetric catalysis.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar organic solvents like ethanol and dichloromethane but limited solubility in water. Its logP value (estimated at 1.17) suggests moderate lipophilicity, favoring membrane permeability in biological systems. Stability studies indicate susceptibility to hydrolysis under acidic or basic conditions, necessitating storage at low temperatures (-20°C) in inert atmospheres.
Applications in Pharmaceutical Research
Intermediate for Bioactive Molecules
The compound’s bicyclic core serves as a scaffold for modulators of central nervous system (CNS) targets. For example, derivatives with modified substituents have shown affinity for serotonin receptors.
Case Study: Analgesic Development
A 2024 study functionalized the hydroxyethyl group into a sulfonate ester, producing a compound with µ-opioid receptor binding (Ki = 12 nM). This highlights its potential in pain management therapeutics.
Future Directions
Computational Modeling
Molecular dynamics simulations could predict the compound’s binding modes with biological targets, guiding rational drug design.
Green Chemistry Approaches
Exploring enzymatic catalysis or solvent-free reactions may address synthetic challenges and improve sustainability .
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